molecular formula C16H16ClN5O B3037470 4-[4-(3-Chlorophenyl)piperazino]-3-methylisoxazolo[5,4-d]pyrimidine CAS No. 478062-84-9

4-[4-(3-Chlorophenyl)piperazino]-3-methylisoxazolo[5,4-d]pyrimidine

Cat. No. B3037470
CAS RN: 478062-84-9
M. Wt: 329.78 g/mol
InChI Key: ZVLDOCMMDDSEFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which is a part of the compound, has been discussed in a microreview . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions . For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Antibacterial Activity

The novel compound has been investigated for its antibacterial potential. Researchers have studied its efficacy against various bacterial strains, assessing its ability to inhibit bacterial growth and combat infections .

Neuroprotective Properties

Given the presence of the piperazine ring, which is associated with neurological activity, this compound has been explored for neuroprotective effects. Studies have investigated its potential in treating conditions like Parkinson’s and Alzheimer’s disease .

Antifungal Applications

The compound’s structure suggests antifungal properties. Researchers have examined its effectiveness against fungal pathogens, aiming to develop new antifungal agents .

Psychoactive Potential

Interestingly, the piperazine derivatives are sometimes used illicitly as psychoactive substances. While not recommended for recreational use, understanding their effects is essential for public health and safety .

Chemical Synthesis and Characterization

The compound’s synthesis involves a three-step protocol, and its structure has been confirmed using HRMS, IR, and NMR experiments. Researchers continue to explore its chemical properties and reactivity .

Biological Screening

Researchers have screened this compound for potential biological activities beyond antibacterial and antifungal effects. These screenings involve assessing its impact on various cellular processes, such as enzyme activity and oxidative stress .

Future Directions

Pyrazolo[3,4-d]pyrimidin-4(5 H)-one is a bioisostere naturally occurring purine nucleoside heterocyclic base that is thought to be a main skeleton in some biologically active compounds . Many derivatives containing pyrazole nucleus have been commercialized as herbicides, insecticides and fungicides for plant protection . Therefore, the future directions of “4-[4-(3-Chlorophenyl)piperazino]-3-methylisoxazolo[5,4-d]pyrimidine” could be in the development of new efficient synthetic approaches for the synthesis of heterocyclic compounds of biological interest .

properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O/c1-11-14-15(18-10-19-16(14)23-20-11)22-7-5-21(6-8-22)13-4-2-3-12(17)9-13/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLDOCMMDDSEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=NC=NC(=C12)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201151967
Record name 4-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methylisoxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(3-Chlorophenyl)piperazino]-3-methylisoxazolo[5,4-d]pyrimidine

CAS RN

478062-84-9
Record name 4-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methylisoxazolo[5,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478062-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methylisoxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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